REACTION_SMILES
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[OH:1][CH2:2][CH:3]([CH:4]=[CH2:5])[OH:6].[c:7]1([CH3:17])[cH:8][cH:9][c:10]([S:13](=[O:14])(=[O:15])[Cl:16])[cH:11][cH:12]1.[cH:18]1[cH:19][cH:20][n:21][cH:22][cH:23]1>>[O:1]([CH2:2][CH:3]([CH:4]=[CH2:5])[OH:6])[S:13]([c:10]1[cH:9][cH:8][c:7]([CH3:17])[cH:12][cH:11]1)(=[O:14])=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC(O)CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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|
Type
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product
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Smiles
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C=CC(O)COS(=O)(=O)c1ccc(C)cc1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[OH:1][CH2:2][CH:3]([CH:4]=[CH2:5])[OH:6].[c:7]1([CH3:17])[cH:8][cH:9][c:10]([S:13](=[O:14])(=[O:15])[Cl:16])[cH:11][cH:12]1.[cH:18]1[cH:19][cH:20][n:21][cH:22][cH:23]1>>[O:1]([CH2:2][CH:3]([CH:4]=[CH2:5])[OH:6])[S:13]([c:10]1[cH:9][cH:8][c:7]([CH3:17])[cH:12][cH:11]1)(=[O:14])=[O:15]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CC(O)CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)Cl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC(O)COS(=O)(=O)c1ccc(C)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |